N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-6-10(4-5-14-8)12(18)16-13-15-11(17-19-13)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBNBFDQDJVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC(=NS2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can then be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow electrochemistry can be employed to enhance reaction throughput and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of cancer cells and the replication of certain viruses . The compound may also interact with other molecular pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar pharmacological activities.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group often show enhanced biological activity due to the unique properties of the cyclopropane ring.
Uniqueness
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-4-carboxamide is unique due to the combination of the thiadiazole ring, cyclopropylmethyl group, and pyridine carboxamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
